Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclic compounds containing active methylene groups with thiophen-2-carbaldehyde and malononitrile in a water-ethanol solution . This reaction is carried out under reflux conditions for a specified period to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Ethyl 7-methyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and applications.
Thiazolopyrimidine derivatives: These compounds also feature a fused heterocyclic system and are known for their therapeutic potential.
The uniqueness of this compound lies in its specific substituents and the resulting biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N3O4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 7-methyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H15N3O4S/c1-3-22-14(20)9-7(2)16-12-11(13(19)18-15(21)17-12)10(9)8-5-4-6-23-8/h4-6,10H,3H2,1-2H3,(H3,16,17,18,19,21) |
InChI Key |
NJOSJBPDEMXBAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)NC(=O)N2)C |
Origin of Product |
United States |
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